molecular formula C18H15BrClN3OS B4941890 4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 5871-66-9

4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B4941890
CAS No.: 5871-66-9
M. Wt: 436.8 g/mol
InChI Key: NHSJJEDHKBVWTB-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine carboxamide class, characterized by a 1,2,3,4-tetrahydropyrimidine core substituted with a sulfanylidene group at position 2, a 3-bromophenyl group at position 4, and an N-(2-chlorophenyl) carboxamide moiety at position 3. The 6-methyl group enhances steric stability, while the bromo and chloro substituents contribute to electronic effects, influencing reactivity and biological interactions . Its synthesis typically involves acid-catalyzed cyclocondensation of substituted benzaldehydes, thiourea, and β-ketoamide intermediates under controlled conditions .

Properties

IUPAC Name

4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN3OS/c1-10-15(17(24)22-14-8-3-2-7-13(14)20)16(23-18(25)21-10)11-5-4-6-12(19)9-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSJJEDHKBVWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)Br)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386845
Record name F1011-1864
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5871-66-9
Record name F1011-1864
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with thiourea and aldehydes under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires precise temperature control to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium cyanide.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Scientific Research Applications

4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Key Differences & Properties Biological/Functional Data (if available) References
Target Compound 4-(3-Bromophenyl), N-(2-chlorophenyl), 6-methyl Baseline for comparison; moderate lipophilicity due to bromo/chloro groups Antimicrobial activity (in vitro)
4-(4-Bromophenyl)-N-(2-methylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-(4-Bromophenyl), N-(2-methylphenyl) Bromine at para position; N-aryl methyl group reduces steric hindrance No reported bioactivity
N-(2,5-Dimethoxyphenyl)-4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide N-(2,5-dimethoxyphenyl), 4-(2-chlorophenyl) Methoxy groups increase polarity; altered π-π stacking potential Unknown
4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters 4-(Furan-2-yl), ester substituents Heteroaromatic furan enhances antioxidant activity; ester groups improve solubility IC₅₀ = 0.6 mg/mL (DPPH scavenging)
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone 4-(4-Fluorophenyl), acetyl group at position 5 Fluorine increases electronegativity; acetyl group modifies hydrogen-bonding capacity Structural analysis via X-ray crystallography

Structural and Electronic Variations

  • Substituent Positional Effects: Bromine at the meta position (target compound) vs. N-Aryl Modifications: The 2-chlorophenyl group in the target compound provides a distinct electronic profile compared to 2-methylphenyl () or 2,5-dimethoxyphenyl (). Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, whereas methoxy groups increase solubility .
  • Ester derivatives () exhibit improved antioxidant activity due to enhanced radical scavenging from the furan moiety and ester solubility .

Biological Activity

The compound 4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H15BrClN3SC_{16}H_{15}BrClN_3S, with a molecular weight of approximately 394.73 g/mol. The structure features a tetrahydropyrimidine core with a sulfanylidene group, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC16H15BrClN3SC_{16}H_{15}BrClN_3S
Molecular Weight394.73 g/mol
CAS Number14271877

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. A study focused on similar compounds demonstrated moderate to strong antibacterial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of halogen atoms (bromine and chlorine) in the structure may enhance these properties by increasing lipophilicity and facilitating membrane penetration.

Anticancer Potential

Several studies have explored the anticancer potential of tetrahydropyrimidine derivatives. The compound's structural features may allow it to interact with specific cellular targets involved in cancer progression. For instance, a related study found that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting a potential mechanism involving apoptosis induction .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes associated with disease processes. For example, inhibition of acetylcholinesterase (AChE) is crucial in managing neurodegenerative diseases like Alzheimer's. Compounds structurally similar to our target have shown promising AChE inhibitory activity .

Case Studies

  • Antimicrobial Screening : A synthesized series of compounds similar to the target compound showed varying degrees of antibacterial activity. Among these, a few demonstrated significant inhibition against Bacillus subtilis, indicating that modifications in the aryl groups could enhance activity .
  • Cytotoxicity Assays : In vitro studies on related tetrahydropyrimidine derivatives revealed that they could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
  • Enzyme Binding Studies : Molecular docking simulations have suggested that the compound can effectively bind to target enzymes such as DPP-IV, which is relevant in diabetes management . This indicates a potential dual role in both anti-diabetic and anticancer therapies.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate to strong activity
AnticancerInduces apoptosis
Enzyme InhibitionAChE inhibition

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